N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-11-13-9-14(10-15(13)19)17-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,13-15,18-19H,4,7-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASFUOBUOVJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with 4-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of halogenated cyclopentyl derivatives.
Scientific Research Applications
Pain Management
Research indicates that compounds similar to N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide may exhibit analgesic properties. For instance, derivatives of related compounds have been studied for their effectiveness in managing pain, suggesting a potential application in pain relief therapies .
Cancer Treatment
The compound's structure suggests it might function as a histone deacetylase inhibitor, similar to other derivatives that have shown efficacy against cancer cell lines. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast cancer models . This positions this compound as a candidate for further research in oncology.
Synthetic Pathways
The synthesis of this compound involves multiple steps, typically starting from readily available cyclopentane derivatives and phenylbutanamides. The hydroxymethyl group can be introduced through various chemical reactions, including nucleophilic substitutions or oxidation processes.
Related Compounds
A review of literature reveals that compounds with similar structures often serve as effective inhibitors of enzymes involved in cancer progression and inflammation. For example, the synthesis of N-hydroxybenzamide derivatives has been explored extensively for their anticancer properties, indicating that modifications to the core structure can lead to enhanced biological activity .
Case Study: Anticancer Activity
A notable study evaluated the anticancer potential of a related compound that shares structural similarities with this compound. The results showed significant inhibition of histone deacetylases and subsequent antiproliferative effects on various cancer cell lines, including MDA-MB-231 (breast cancer) cells . This suggests similar potential for the compound .
Case Study: Analgesic Effects
Another investigation focused on the analgesic effects of similar compounds in animal models. The findings indicated that these compounds could effectively reduce pain responses without significant side effects, highlighting their therapeutic promise in pain management contexts .
Summary of Applications
The applications of this compound are summarized below:
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl Derivatives with Hydroxyl/Hydroxymethyl Substituents
a) 1-[4(S)-Azido-2(S),3(R)-dihydroxy-4-(hydroxymethyl)-1(R)-cyclopentyl]cytosine Hemisulfate ()
- Structure : Cyclopentyl core with azido, dihydroxy, hydroxymethyl, and cytosine moieties.
- Key Differences : The azide and cytosine groups distinguish this compound from the target molecule, which lacks nucleobase components. The hemisulfate salt form enhances stability and manufacturability .
b) (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide ()
- Structure : Cyclopentyl group with hydroxymethyl at position 2 and a phenylmethoxy-hexanamide chain.
- Key Differences : The hexanamide chain and phenylmethoxy group differ from the target’s phenylbutanamide and hydroxyl/hydroxymethyl positioning.
- Physicochemical Properties : Higher molecular weight (319.44 g/mol vs. ~307 g/mol estimated for the target) and altered solubility due to the hexanamide chain .
Cyclopentyl Sulfonamides and Heterocyclic Derivatives ()
a) N-((1S,3R,4S)-3-ethyl-4-(3-(hydroxymethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
- Structure : Cyclopentyl core fused with imidazo-pyrrolo-pyrazine and cyclopropanesulfonamide.
- Key Differences : The complex heterocyclic system and sulfonamide group contrast with the target’s simpler phenylbutanamide.
- Applications : Likely a kinase inhibitor or oncology candidate, as imidazo-pyrrolo-pyrazines are common in kinase-targeted drugs .
b) N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
- Structure : Similar to the above but with a 2-hydroxyethyl substituent.
Aromatic Amides and Prostaglandin Analogs ()
a) Citalopram-Related Compounds ()
- Structure: Fluorophenyl-butyl-dimethylamino backbone with hydroxymethyl benzonitrile.
- Key Differences : Benzene-centric structures vs. the cyclopentyl core of the target. These are antidepressants (SSRIs), highlighting divergent therapeutic applications .
b) Prostaglandin E1 Analog ()
Data Table: Structural and Functional Comparison
Research Findings and Stability Considerations
- Stability : The hemisulfate salt in demonstrates improved stability over free bases, suggesting that salt formation could benefit the target compound if it exhibits hygroscopicity or degradation .
- Synthetic Challenges : highlights chromatographic purification (silica gel, MeCN/DCM) for cyclopentyl sulfonamides, which may also apply to the target’s synthesis .
- Structural Nuances : The hydroxymethyl group’s position (3 or 4 on the cyclopentyl ring) significantly impacts solubility and hydrogen-bonding capacity, as seen in analogs .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-phenylbutanamide, also referred to as a cyclopentyl derivative, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 339.4 g/mol. Its structure features a cyclopentyl group substituted with hydroxymethyl and hydroxy functionalities, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro and in vivo.
- Analgesic Properties : It has been evaluated for pain relief efficacy in various animal models.
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective capabilities, possibly beneficial in neurodegenerative diseases.
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Modulation of Pain Pathways : By interacting with specific receptors in the central nervous system, it may alter pain perception.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect neural tissues from oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Analgesic Efficacy
In a controlled study involving rodents, this compound was administered to assess its analgesic properties. The results indicated a statistically significant decrease in pain response compared to the control group, suggesting effective analgesic action.
Case Study: Anti-inflammatory Properties
A study focused on the compound's effect on LPS-induced inflammation in macrophages demonstrated a marked decrease in pro-inflammatory cytokine production. This suggests its potential use as an anti-inflammatory agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
